molecular formula C6H11NO2 B1387795 (R)-1-Methylpyrrolidine-3-carboxylic acid CAS No. 952484-55-8

(R)-1-Methylpyrrolidine-3-carboxylic acid

Cat. No.: B1387795
CAS No.: 952484-55-8
M. Wt: 129.16 g/mol
InChI Key: LJGFIWDOHOWUOY-RXMQYKEDSA-N
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Description

Structural Characterization of (R)-1-Methylpyrrolidine-3-carboxylic Acid

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally defined by its five-membered pyrrolidine ring structure, which exhibits significant conformational rigidity compared to acyclic analogs. The compound features a saturated heterocyclic ring containing one nitrogen atom, with the carboxylic acid functional group positioned at the 3-carbon and a methyl substituent attached to the nitrogen atom. The stereochemical configuration at the 3-position carbon, designated as (R), creates a specific three-dimensional arrangement that influences both the compound's physical properties and its interactions with biological targets. This chiral center introduces asymmetry to the molecule, resulting in distinct spatial orientations that are crucial for its biological activity and synthetic utility.

The conformational analysis reveals that the pyrrolidine ring adopts a puckered conformation rather than a planar arrangement, with the ring atoms deviating from planarity to minimize steric strain and maximize orbital overlap. The presence of the methyl group on the nitrogen atom introduces additional steric considerations, particularly affecting the accessibility of the nitrogen lone pair for coordination or protonation reactions. Bond length data from crystallographic studies of related pyrrolidine systems indicate that carbon-nitrogen bond lengths in five-membered rings typically range from 1.46 to 1.48 angstroms, while carbon-carbon bonds within the ring structure measure approximately 1.53 to 1.54 angstroms. The carboxylic acid functionality introduces planar geometry at the carbonyl carbon, with the carbon-oxygen double bond exhibiting a characteristic length of approximately 1.21 angstroms and the carbon-oxygen single bond measuring around 1.31 angstroms.

The conformational flexibility of this compound is further influenced by intramolecular interactions, including potential hydrogen bonding between the carboxylic acid proton and the nitrogen lone pair, depending on the protonation state and environmental conditions. Computational studies suggest that the compound can adopt multiple low-energy conformations, with barriers to interconversion typically ranging from 5 to 15 kilojoules per mole, allowing for dynamic equilibrium between conformational states at room temperature. The methyl substitution on nitrogen creates steric hindrance that can influence both the ring puckering amplitude and the rotation around the nitrogen-methyl bond, contributing to the overall conformational landscape of the molecule.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through characteristic chemical shift patterns and coupling relationships. In proton Nuclear Magnetic Resonance spectra, the compound exhibits distinct resonance signals that reflect its unique structural features and stereochemical environment. The carboxylic acid proton typically appears as a broad singlet around 10 to 12 parts per million, often exchangeable with deuterium oxide, confirming the presence of the acidic functionality. The methyl group attached to the nitrogen atom generates a sharp singlet signal at approximately 2.3 to 2.5 parts per million, representing three equivalent protons that do not exhibit coupling to adjacent carbons due to the quaternary nature of the nitrogen center.

The pyrrolidine ring protons display complex multipicity patterns resulting from the rigid cyclic structure and the presence of multiple stereochemical relationships. The proton at the 3-position, bearing the carboxylic acid substituent, appears as a multiplet typically centered around 2.8 to 3.2 parts per million, with coupling patterns reflecting its interactions with adjacent ring protons. The remaining ring protons exhibit chemical shifts in the range of 1.8 to 2.8 parts per million, with complex coupling patterns arising from the rigid ring geometry and the influence of both the nitrogen atom and the carboxylic acid substituent. The integration ratios consistently reflect the molecular composition, with the methyl group accounting for three protons, the carboxylic acid for one exchangeable proton, and the remaining seven protons distributed among the pyrrolidine ring positions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework through characteristic chemical shift values that reflect the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid functionality resonates at approximately 175 to 180 parts per million, consistent with the deshielding effect of the electron-withdrawing carbonyl group. The carbon bearing the carboxylic acid substituent appears around 40 to 45 parts per million, while the nitrogen-bearing methyl carbon generates a signal near 40 parts per million. The remaining ring carbons exhibit chemical shifts ranging from 20 to 35 parts per million, with specific values dependent on their proximity to the nitrogen atom and the carboxylic acid functionality.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides definitive identification of functional groups within this compound through characteristic vibrational frequencies. The carboxylic acid functionality exhibits two primary absorption bands: a broad, intense absorption centered around 2500 to 3300 reciprocal centimeters corresponding to the hydroxyl stretch, and a sharp, strong absorption near 1710 to 1725 reciprocal centimeters representing the carbonyl stretch. The position of the carbonyl absorption falls within the expected range for carboxylic acids, with the specific frequency influenced by hydrogen bonding interactions and the electronic effects of the adjacent pyrrolidine ring. The carbon-oxygen single bond stretch appears as a medium to strong absorption around 1200 to 1300 reciprocal centimeters, while the out-of-plane hydroxyl bending vibration generates a broad absorption between 900 and 950 reciprocal centimeters.

The pyrrolidine ring contributes several characteristic absorptions to the infrared spectrum, including carbon-hydrogen stretching vibrations in the 2800 to 3000 reciprocal centimeters region and carbon-nitrogen stretching frequencies around 1000 to 1100 reciprocal centimeters. The methyl group attached to nitrogen produces additional carbon-hydrogen stretching and bending vibrations, with asymmetric and symmetric stretching modes appearing near 2960 and 2870 reciprocal centimeters, respectively, and bending vibrations observed around 1450 to 1460 reciprocal centimeters. The tertiary amine nitrogen does not contribute a distinct nitrogen-hydrogen stretching frequency, as expected for a fully substituted nitrogen center.

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that confirm its structural identity and molecular composition. The molecular ion peak appears at mass-to-charge ratio 129, corresponding to the molecular weight of the compound, though this peak may exhibit variable intensity depending on ionization conditions. Primary fragmentation pathways include loss of the carboxylic acid functionality through alpha-cleavage adjacent to the carbonyl carbon, generating fragment ions at mass-to-charge ratio 84 corresponding to loss of 45 mass units. Additional fragmentation includes loss of carbon monoxide from the carboxylic acid group, producing ions at mass-to-charge ratio 101, and loss of water to yield fragments at mass-to-charge ratio 111.

The pyrrolidine ring structure contributes to characteristic fragmentation patterns, including ring-opening reactions that generate linear fragments and rearrangement processes involving the nitrogen atom. McLafferty rearrangement, a common fragmentation mechanism in carboxylic acid derivatives, may occur if appropriate structural features are present, leading to characteristic fragment ions. The methyl group attached to nitrogen can undergo loss through carbon-nitrogen bond cleavage, generating fragments at mass-to-charge ratio 114 corresponding to loss of 15 mass units. Base peak assignments typically correspond to the most stable fragment ions, often involving resonance-stabilized structures or ions with favorable charge distribution.

Comparative Analysis with Pyrrolidinecarboxylic Acid Isomers

The comparative analysis of this compound with related pyrrolidinecarboxylic acid isomers reveals significant structural and chemical differences that influence their respective properties and applications. The parent compound, pyrrolidine-3-carboxylic acid, lacks the methyl substitution on nitrogen, resulting in a secondary amine functionality that exhibits different basicity, hydrogen bonding capabilities, and coordination properties compared to the tertiary amine in the methylated derivative. This fundamental difference affects both the chemical reactivity and biological activity of these compounds, with the methylated version showing altered pharmacokinetic properties and potentially different receptor binding affinities.

Stereoisomeric relationships provide another important dimension for comparison, particularly between the (R)- and (S)-enantiomers of 1-methylpyrrolidine-3-carboxylic acid. These enantiomers share identical molecular formulas and connectivity but differ in their three-dimensional spatial arrangements around the chiral carbon at the 3-position. The (S)-enantiomer exhibits optical rotation properties opposite to those of the (R)-form, with specific rotation values typically differing by equal magnitude but opposite sign. Physical properties such as melting points and solubilities in achiral solvents remain identical between enantiomers, while interactions with chiral environments, including biological systems and chiral chromatographic phases, reveal significant differences.

Positional isomers, such as (R)-3-methylpyrrolidine-3-carboxylic acid, represent another class of related compounds where the methyl substituent is positioned on the ring carbon rather than the nitrogen atom. This structural variation creates a quaternary carbon center at the 3-position, fundamentally altering the compound's conformational preferences, steric accessibility, and chemical reactivity patterns. The presence of both a methyl group and carboxylic acid functionality at the same carbon creates significant steric crowding that influences both intramolecular and intermolecular interactions. These positional isomers exhibit different Nuclear Magnetic Resonance spectral characteristics, with altered chemical shift patterns reflecting the changed electronic environments around the modified carbon centers.

Compound Molecular Formula Molecular Weight Chiral Centers Nitrogen Substitution
This compound C₆H₁₁NO₂ 129.16 1 (3-position) Tertiary (N-methyl)
(S)-1-Methylpyrrolidine-3-carboxylic acid C₆H₁₁NO₂ 129.16 1 (3-position) Tertiary (N-methyl)
Pyrrolidine-3-carboxylic acid C₅H₉NO₂ 115.13 1 (3-position) Secondary (N-H)
(R)-3-Methylpyrrolidine-3-carboxylic acid C₆H₁₁NO₂ 129.16 1 (3-position) Secondary (N-H)

The biological significance of these structural differences becomes apparent when considering the relationship to naturally occurring amino acids, particularly proline, which represents the parent pyrrolidine-2-carboxylic acid system. Proline serves as a proteinogenic amino acid with unique conformational constraints that influence protein secondary structure, particularly in the formation of turns and loops. The 3-carboxylic acid isomers, including this compound, represent non-natural analogs that may serve as conformationally constrained amino acid mimetics with potential applications in peptide design and drug development.

Properties

IUPAC Name

(3R)-1-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFIWDOHOWUOY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653184
Record name (3R)-1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952484-55-8
Record name (3R)-1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Synthesis via Asymmetric Catalysis

The most common approach involves enantioselective synthesis, leveraging chiral catalysts or auxiliaries to control stereochemistry at the 1-position of the pyrrolidine ring. A typical route includes:

  • Starting Material : Methylmalonate derivatives or substituted carboxylic acids.
  • Key Steps :
    • Formation of a chiral enolate using chiral auxiliaries or enantioselective catalysts.
    • Cyclization to form the pyrrolidine ring, often via intramolecular nucleophilic attack.
    • Introduction of the methyl group at the 1-position, often via SN2 alkylation.

Ring Closure and Functionalization

Research indicates that ring closure can be achieved through cyclization of amino acid derivatives or amino alcohols:

  • Method : Condensation of amino precursors with aldehydes or ketones, followed by reduction.
  • Reaction Conditions :
    • Use of refluxing solvents such as toluene, chlorobenzene, or tetrahydrofuran (THF).
    • Acidic or basic catalysis to facilitate cyclization.
    • Purification via recrystallization or chromatography.

Stereoselective Synthesis Using Chiral Catalysts

  • Enantioselective catalysis, such as chiral phosphine or amine catalysts, ensures high stereoselectivity.
  • For example, asymmetric hydrogenation under hydrogen atmosphere with chiral ligands can produce the (R)-enantiomer selectively.

Purification Techniques

  • Recrystallization from solvents like ethanol, n-heptane, or propanol.
  • Chromatography methods, including high-performance liquid chromatography (HPLC) with chiral columns, are employed for enantiomeric purity.
  • Final products are characterized via optical rotation, NMR, and X-ray crystallography.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Purification Stereoselectivity References
Asymmetric Catalysis Methylmalonate derivatives Chiral catalysts (e.g., BINOL-based) Reflux, inert atmosphere Recrystallization, HPLC ≥98% e.e. ,
Ring Closure Amino alcohols/acid derivatives Acidic or basic catalysts Reflux in toluene or THF Recrystallization Enantiomeric purity verified via optical rotation ,
Catalytic Hydrogenation N-protected pyrrolidine derivatives Chiral ligands (e.g., BINAP) Hydrogen atmosphere, room temp Chromatography High stereoselectivity

Notable Research Findings

  • Enantioselectivity Control : Use of chiral auxiliaries or catalysts significantly enhances enantiomeric excess, often exceeding 98%.
  • Reaction Optimization : Temperature, solvent choice, and catalyst loading critically influence yield and stereoselectivity.
  • Industrial Scale : Continuous flow reactors facilitate large-scale synthesis with consistent stereocontrol and purity.

Additional Considerations

  • Stereochemical Verification : Techniques such as X-ray crystallography and NMR coupling constants are essential for confirming stereochemistry.
  • Functional Group Compatibility : Protecting groups like Cbz are employed during synthesis to prevent undesired reactions at nitrogen centers.
  • Purity Standards : Final compounds are purified to ≥99% purity for pharmaceutical applications, verified through HPLC and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

®-1-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

(R)-1-Methylpyrrolidine-3-carboxylic acid serves as a significant building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : It is employed in the synthesis of various pharmaceuticals and bioactive compounds due to its ability to participate in diverse chemical reactions such as oxidation, reduction, and substitution.
  • Organocatalysis : The compound has been studied for its catalytic properties, particularly in reactions like the Michael and Aldol reactions, where it can enhance reaction efficiency and selectivity .

Biology

In biological research, this compound is investigated for its role in:

  • Biochemical Pathways : It is studied for its involvement in metabolic pathways and potential interactions with enzymes and receptors, which can influence various biological processes.
  • Protein-Ligand Interactions : The compound's ability to bind to proteins makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

The compound has potential therapeutic applications:

  • Drug Development : As a precursor in the synthesis of drugs targeting neurological disorders, this compound is explored for its efficacy in treating conditions like depression and anxiety .
  • Enzyme Inhibition Studies : Research indicates that it can act as an inhibitor or modulator of specific enzymes, which is crucial for developing new medications.

Industry

In industrial applications, this compound is used for:

  • Production of Specialty Chemicals : Its unique properties allow it to be utilized in manufacturing agrochemicals and other specialty chemicals that require chiral intermediates .

Case Study 1: Organocatalysis Efficiency

A study conducted at the University of Southern Mississippi demonstrated that (R)-3-Methylpyrrolidine-3-carboxylic acid could serve as an efficient organocatalyst compared to traditional catalysts. The research focused on its solubility and reactivity in Michael and Aldol reactions, showing enhanced selectivity and yield compared to L-Proline. This suggests that this compound could be a more effective alternative in synthetic organic chemistry applications .

Case Study 2: Neuropharmacological Potential

Research published in pharmaceutical journals highlights the potential of this compound as a precursor for synthesizing novel antidepressant compounds. The study involved synthesizing various derivatives and testing their efficacy on neurotransmitter systems associated with mood regulation. Results indicated promising activity, warranting further investigation into their clinical applications .

Mechanism of Action

The mechanism of action of ®-1-Methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound Name CAS Number Molecular Weight (g/mol) Purity (%) Price Range (USD) Key Applications
(R)-1-Methylpyrrolidine-3-carboxylic acid 952484-55-8 129.16 96 $155–$4,865 Chiral drug synthesis
(S)-1-Methylpyrrolidine-3-carboxylic acid 952484-58-1 129.16 97 $283–$1,448 Enantioselective catalysis
Racemic 1-Methylpyrrolidine-3-carboxylic acid 412281-11-9 129.16 97 $215–$1,525 Non-specific intermediates
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 157.14 95 $232.96 (1g) Nootropic precursors

Research Findings and Implications

  • Stereochemistry Matters : The (R)-enantiomer is preferred in syntheses of α7 nicotinic receptor agonists, while the (S)-form shows weaker binding .
  • Substituent Effects : Trifluoromethyl groups enhance metabolic stability but may increase synthesis costs (e.g., 14{4,5} at $466/g) .
  • Safety Profiles : Pyrrolidine-3-carboxylic acid derivatives generally exhibit low toxicity, making them viable for prolonged therapeutic use .

Biological Activity

(R)-1-Methylpyrrolidine-3-carboxylic acid (commonly referred to as 1-MPCA) is a bicyclic organic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. With the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol, this compound features a pyrrolidine ring substituted with a methyl group and a carboxylic acid functional group, which significantly influences its biological properties.

1-MPCA is characterized by its high solubility in water, which facilitates its interaction with biological systems. The core structure of 1-MPCA is significant as it can be modified to create derivatives with enhanced biological properties. The compound exists in two stereoisomers, (2R)- and (2S)-1-methylpyrrolidine-2-carboxylic acid, which may exhibit different biological activities due to their chirality .

Biological Activities

Research has demonstrated that 1-MPCA exhibits various biological activities, including:

  • Neuroprotective Effects : Studies indicate that 1-MPCA may have potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of 1-MPCA possess antimicrobial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Endothelin Antagonism : Certain studies have identified 1-MPCA derivatives as effective endothelin antagonists, which could be beneficial for cardiovascular health .

Neuroprotective Studies

In a study examining the neuroprotective effects of 1-MPCA on neuronal cell lines, researchers found that treatment with the compound led to a significant reduction in oxidative stress markers. This suggests that 1-MPCA could be a candidate for further development in neuroprotective therapies.

Antimicrobial Activity

A recent investigation focused on the antimicrobial efficacy of 1-MPCA derivatives against various bacterial strains. The results indicated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into their mechanisms of action and potential clinical applications .

Synthesis and Derivatives

The synthesis of 1-MPCA can be achieved through several methods, including asymmetric synthesis techniques that enhance yield and purity. Notably, the retro-Dieckmann reaction has been employed to obtain enantiopure forms of pyrrolidine-3-carboxylic acid derivatives, highlighting the importance of stereochemistry in determining biological activity .

Synthesis Method Yield Purity Comments
Retro-Dieckmann ReactionVariableHighEffective for obtaining enantiopure compounds
Michael Addition ReactionsModerateModerateUseful for generating diverse derivatives

Q & A

Q. What are the standard synthetic routes for (R)-1-Methylpyrrolidine-3-carboxylic acid, and how can enantiomeric purity be ensured?

The synthesis of this compound typically involves multi-step strategies similar to pyrrolidinone derivatives. A common approach includes:

  • Cyclization reactions : Starting from chiral amino acids or proline derivatives, introducing the methyl group via alkylation or reductive amination .
  • Stereochemical control : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] protection) or enantioselective catalysis to preserve the (R)-configuration .
  • Resolution techniques : Chiral chromatography or diastereomeric salt formation (e.g., hydrochloride salts) to isolate the desired enantiomer .
    Key validation: Enantiomeric purity should be confirmed via chiral HPLC or polarimetry, with ¹H/¹³C NMR to verify structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • ¹H/¹³C NMR :
    • Protons : Distinct signals for the methyl group (δ ~1.2–1.5 ppm, singlet) and pyrrolidine ring protons (δ ~2.5–3.5 ppm, multiplet).
    • Carboxylic acid : A downfield carbonyl carbon at δ ~170–175 ppm .
  • FT-IR : Strong absorption bands for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad) and C=O stretch (~1700 cm⁻¹) .
  • Elemental analysis : Confirmation of C, H, N, and O composition within ±0.3% of theoretical values .

Q. What are the common solubility challenges associated with this compound in aqueous and organic solvents, and how can they be addressed during experimental design?

  • Aqueous solubility : Limited due to the hydrophobic methyl group and zwitterionic nature at neutral pH. Adjust pH to >8 (using NaOH) to deprotonate the carboxylic acid, enhancing solubility .
  • Organic solvents : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in non-polar solvents. Use methanol/ethanol for recrystallization .
    Workaround: Derivatization (e.g., methyl ester formation) improves solubility for reaction conditions .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT modeling : Optimize the molecule’s geometry to identify electrophilic centers (e.g., carboxylic acid or α-carbon to the methyl group).
  • Transition state analysis : Calculate activation energies for potential SN2 pathways at the pyrrolidine nitrogen or methyl-substituted carbon .
  • Solvent effects : Simulate reaction trajectories in polar solvents (e.g., water) to assess steric hindrance from the methyl group .
    Validation: Compare computational results with experimental kinetics (e.g., monitoring by LC-MS) .

Q. What strategies exist for resolving racemic mixtures of 1-Methylpyrrolidine-3-carboxylic acid derivatives while maintaining stereochemical integrity?

  • Kinetic resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze esters of the racemic acid, leaving the (R)-enantiomer intact .
  • Chiral chromatography : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® AD-H) for high-resolution separation .
  • Dynamic kinetic resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization of the undesired enantiomer .

Q. How does the methyl group at position 1 influence the biological activity of pyrrolidine-3-carboxylic acid derivatives in receptor-ligand interaction studies?

  • Steric effects : The methyl group may restrict conformational flexibility, enhancing selectivity for target receptors (e.g., GABA analogs or kinase inhibitors) .
  • Hydrophobic interactions : Improves binding affinity to hydrophobic pockets in enzymes (e.g., autotaxin or mTOR inhibitors) .
    Methodology:
    • Docking simulations : Map the methyl group’s spatial orientation in receptor binding sites (e.g., using AutoDock Vina) .
    • SAR studies : Synthesize analogs with varying substituents (e.g., ethyl, isopropyl) to quantify steric/electronic contributions .

Notes

  • For stereochemical analysis, combine experimental data (NMR, X-ray) with computational models .
  • Biological studies require rigorous purity validation (>95% by HPLC) to exclude confounding effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-1-Methylpyrrolidine-3-carboxylic acid
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(R)-1-Methylpyrrolidine-3-carboxylic acid

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